molecular formula C12H10BrNO4 B2660091 methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate CAS No. 95196-95-5

methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Cat. No.: B2660091
CAS No.: 95196-95-5
M. Wt: 312.119
InChI Key: SRIHQCPYXNQAMD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate (CAS: 95196-95-5) is a brominated ester derivative featuring a 1,3-dioxo-isoindoline moiety. This compound is characterized by its reactive bromine substituent and the electron-withdrawing isoindole dione group, which influence its chemical reactivity and stability. Key safety data highlight its flammability (H225), acute toxicity (H302: harmful if swallowed), and environmental hazards (H412: harmful to aquatic life with long-lasting effects) .

Properties

IUPAC Name

methyl 2-bromo-3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-18-12(17)9(13)6-14-10(15)7-4-2-3-5-8(7)11(14)16/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIHQCPYXNQAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the bromination of methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is used in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its bromine atom, which can participate in various chemical reactions. The dioxoisoindoline moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound is compared below with analogs sharing ester, bromo, or isoindole dione moieties:

Table 1: Structural and Hazard Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards
Methyl 2-bromo-3-(1,3-dioxo-isoindol-2-yl)propanoate 95196-95-5 C₁₂H₁₀BrNO₄ 312.12 Bromo, ester, isoindole dione H225 (flammable), H302 (harmful if swallowed), H412
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate 74120-22-2 C₁₈H₂₃NO₄ 317.38 Ester, indole H315 (skin irritation), H319 (eye irritation)
(2S)-2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid N/A C₂₃H₂₂BrN₃O₃S 524.41 Bromo, indole, thiol Not specified in evidence; likely similar toxicity due to bromine and aromatic groups
tert-Butyl (3R)-3-{[3-(1,3-dioxo-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate N/A C₂₀H₂₇N₃O₆S 437.52 Sulfonamide, isoindole dione No direct hazard data; sulfonamides often associated with sensitization risks

Reactivity and Stability

  • Bromine Reactivity: The bromine atom in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to non-halogenated analogs like the ethyl indole propanoate .
  • Isoindole Dione Influence: The electron-withdrawing isoindole dione group stabilizes the adjacent ester moiety, reducing hydrolysis rates compared to simpler esters (e.g., ethyl propanoate derivatives) .

Research Findings and Data Gaps

  • Toxicity Studies: Limited data exist for long-term health effects (e.g., H372 organ damage) of the target compound compared to its analogs .

Biological Activity

Methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate, with the CAS number 95196-95-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications based on available research findings.

Chemical Structure

The molecular formula of this compound is C12H10BrNO4C_{12}H_{10}BrNO_4 with a molecular weight of 312.12 g/mol. The presence of a bromine atom and a dioxoisoindole moiety suggests potential reactivity and biological activity.

Physical Properties

PropertyValue
Molecular Weight312.12 g/mol
CAS Number95196-95-5
Purity≥95%

Anticancer Activity

Recent studies have indicated that compounds containing isoindole structures exhibit anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cells (MCF-7) and demonstrated significant cytotoxic effects at micromolar concentrations.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Research indicates that the compound may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis.

Toxicity Profile

While exploring its therapeutic potential, it is crucial to consider the toxicity associated with this compound. Toxicological assessments indicate that the compound is harmful if swallowed or inhaled and can cause skin irritation. The GHS classification identifies it as an acute toxicant (Category 4) and a skin irritant (Category 2) .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest moderate lipophilicity which may influence its bioavailability and distribution in vivo.

Study 1: In Vitro Cytotoxicity

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 to 30 µM depending on the cell type. The study concluded that this compound could serve as a lead for further development in anticancer therapy.

Study 2: Mechanistic Insights

In another research effort focusing on its mechanism of action, researchers utilized flow cytometry to analyze apoptosis in treated cancer cells. The results indicated a significant increase in early apoptotic cells after treatment with this compound compared to control groups.

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